DW14800

PRMT5 inhibition Hepatocellular carcinoma Cell proliferation

Researchers seeking a well-characterized, non-SAM competitive PRMT5 inhibitor for hepatocellular carcinoma (HCC) studies often face inconsistent target engagement. DW14800 directly addresses this with a validated enzymatic IC50 of 17 nM and consistent reduction of H4R3me2s in Huh-7 and Hep3B cells at 1-4 μM. • Validated HCC Activity: Superior antiproliferative activity in HCC lines (IC50: 1.4-2.7 μM) vs. EPZ015666. • Proven In Vivo Model: Demonstrates tumor growth suppression in a Huh-7 xenograft model. • Supply Assurance: Available in multiple sizes from mg to gram scale, with rapid global delivery and comprehensive analytical documentation.

Molecular Formula C31H36N4O3
Molecular Weight 512.6 g/mol
Cat. No. B15144584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDW14800
Molecular FormulaC31H36N4O3
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NCC(CN4CCC5=CC=CC=C5C4)O
InChIInChI=1S/C31H36N4O3/c1-33(2)28-11-9-23(10-12-28)31(38)35-16-14-24-17-25(7-8-27(24)20-35)30(37)32-18-29(36)21-34-15-13-22-5-3-4-6-26(22)19-34/h3-12,17,29,36H,13-16,18-21H2,1-2H3,(H,32,37)
InChIKeyMQBNHAAEDHNZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DW14800 PRMT5 Inhibitor: Biochemical Profile and Primary Research Applications


DW14800 is a small-molecule protein arginine methyltransferase 5 (PRMT5) inhibitor with a reported enzymatic IC50 of 17 nM . It functions as a non-SAM competitive inhibitor, reducing symmetric dimethylation of histone H4 arginine-3 (H4R3me2s) and enhancing transcription of hepatocyte nuclear factor 4 alpha (HNF4α) without altering PRMT5 protein expression [1]. The compound was developed through structure-based optimization of EPZ015666 and has demonstrated anti-cancer activity in preclinical models of hepatocellular carcinoma (HCC) [2].

Why DW14800 Cannot Be Substituted with Other PRMT5 Inhibitors


PRMT5 inhibitors exhibit distinct selectivity profiles, binding modes, and cellular efficacies that preclude simple substitution. For instance, DW14800 is a non-SAM competitive inhibitor derived from EPZ015666 but demonstrates superior cellular potency in HCC models [1]. In contrast, inhibitors like GSK591 are SAM-competitive, and LLY-283 targets the substrate-binding site via a different mechanism [2]. These mechanistic differences translate to variable effects on downstream biomarkers (e.g., H4R3me2s vs. SmD3 methylation) and differential efficacy across cancer types, making empirical selection based on quantitative comparative data essential [3].

DW14800 Quantitative Differentiation: Head-to-Head Data vs. PRMT5 Inhibitor Comparators


Cellular Antiproliferative Activity in HCC Models: DW14800 vs. EPZ015666

In Huh-7 and Hep3B hepatocellular carcinoma cell lines, DW14800 exhibited significantly lower IC50 values for inhibition of proliferation compared to the structurally related PRMT5 inhibitor EPZ015666 [1]. The quantitative difference underscores DW14800's enhanced cellular potency in this cancer context.

PRMT5 inhibition Hepatocellular carcinoma Cell proliferation

Target Engagement and Biomarker Modulation: DW14800 vs. EPZ015666

DW14800 reduces cellular symmetric dimethylarginine levels and the PRMT5-specific histone mark H4R3me2s in a dose-dependent manner in HCC cells [1]. While EPZ015666 also inhibits PRMT5, DW14800's effect on H4R3me2s is a direct readout of target engagement in HCC cells, providing a robust biomarker for dose-response studies [2].

PRMT5 inhibition Histone methylation Biomarker

In Vivo Antitumor Efficacy in HCC Xenograft Model

In a subcutaneous HCC xenograft model using Huh-7 cells, intratumoral administration of DW14800 (0.5 mg per tumor) significantly suppressed tumor growth compared to vehicle control [1]. This in vivo proof-of-concept demonstrates that DW14800 retains efficacy in a physiological context relevant to HCC.

PRMT5 inhibition Hepatocellular carcinoma Xenograft

Selectivity Profile Against Other PRMT Family Members

DW14800 was evaluated for inhibitory activity against PRMT1, PRMT3, PRMT4, PRMT6, PRMT7, and PRMT8 [1]. At concentrations up to 10 μM, DW14800 exhibited minimal inhibition of these enzymes, demonstrating selectivity for PRMT5. This selectivity profile is comparable to that of EPZ015666 but with distinct structural features that may confer different off-target liabilities.

PRMT5 selectivity Epigenetics Off-target

Recommended DW14800 Applications Based on Quantitative Evidence


Hepatocellular Carcinoma (HCC) Cell-Based Assays

DW14800 is optimized for in vitro studies of HCC using Huh-7 or Hep3B cell lines, where it demonstrates superior antiproliferative activity compared to EPZ015666 (IC50: 1.4-2.7 μM) [1]. It is suitable for assays measuring cell viability, apoptosis, differentiation markers (A1AT, ac-LDL uptake), and spheroid formation to assess effects on liver cancer stem cells .

In Vivo HCC Xenograft Studies

For preclinical in vivo evaluation of PRMT5 inhibition in HCC, DW14800 has demonstrated tumor growth suppression in a Huh-7 xenograft model when administered intratumorally at 0.5 mg per tumor [1]. This model supports proof-of-concept studies for PRMT5-targeted therapies in liver cancer.

Epigenetic Biomarker Studies Focusing on H4R3me2s

Researchers investigating PRMT5-mediated histone methylation, particularly symmetric dimethylation of H4R3, should prioritize DW14800 due to its validated ability to reduce H4R3me2s levels in HCC cells at concentrations of 1.0-4.0 μM [1]. This provides a robust readout for target engagement and downstream effects on HNF4α transcription .

Comparative Pharmacology Studies with PRMT5 Inhibitors

DW14800 serves as a valuable comparator compound in studies benchmarking novel PRMT5 inhibitors, especially those targeting HCC or non-SAM competitive binding modes. Its well-characterized cellular IC50 (17 nM enzymatic; 1.4-2.7 μM cellular) and selectivity profile provide a benchmark for evaluating new chemical entities [1].

Technical Documentation Hub

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